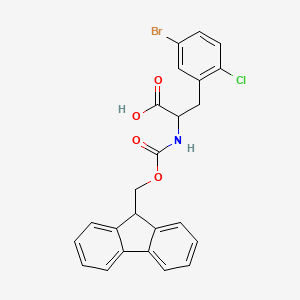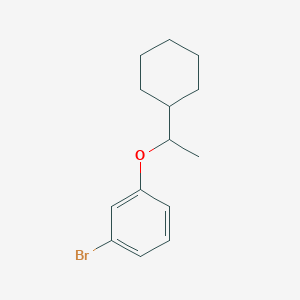
2-Bromo-3-(difluoromethyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(difluoromethyl)thiophene is an organobromine compound with the molecular formula C5H3BrF2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)thiophene typically involves the bromination of 3-(difluoromethyl)thiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 2-Bromo-3-(difluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or lithium diisopropylamide (LDA) in polar aprotic solvents.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Coupling: Biaryl compounds or other complex organic molecules.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
科学的研究の応用
2-Bromo-3-(difluoromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the difluoromethyl group.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
作用機序
The mechanism of action of 2-Bromo-3-(difluoromethyl)thiophene in biological systems involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
2-Bromothiophene: Lacks the difluoromethyl group, making it less lipophilic and potentially less active in biological systems.
3-(Difluoromethyl)thiophene: Does not have the bromine atom, limiting its use in certain substitution and coupling reactions.
2-Chloro-3-(difluoromethyl)thiophene: Similar structure but with chlorine instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: 2-Bromo-3-(difluoromethyl)thiophene is unique due to the presence of both the bromine and difluoromethyl groups. This combination allows for a wide range of chemical transformations and enhances its potential biological activity, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C5H3BrF2S |
|---|---|
分子量 |
213.05 g/mol |
IUPAC名 |
2-bromo-3-(difluoromethyl)thiophene |
InChI |
InChI=1S/C5H3BrF2S/c6-4-3(5(7)8)1-2-9-4/h1-2,5H |
InChIキー |
GNYIGOHSSDEQGM-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)


![3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12068474.png)
![N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12068479.png)

![[2-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B12068491.png)




![tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12068529.png)
